

Application Notes and Protocols for Demeclocycline Hydrochloride in Cell Culture Experiments

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Compound of Interest

Compound Name: *Demeclocycline calcium*

Cat. No.: *B15622848*

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These application notes provide a comprehensive guide for the preparation and use of demeclocycline hydrochloride in various cell culture experiments. Demeclocycline, a tetracycline antibiotic, is a versatile tool for studying bacterial protein synthesis, cancer cell signaling, and aquaporin-2 regulation.

Physicochemical and Biological Properties

Demeclocycline hydrochloride is a broad-spectrum bacteriostatic antibiotic derived from a mutant strain of *Streptomyces aureofaciens*.^[1] Its primary mechanism of action in bacteria is the inhibition of protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome.^{[1][2]} In mammalian cells, it has been shown to exhibit anti-cancer properties by modulating the mTOR signaling pathway and to affect water transport by inhibiting aquaporin-2 (AQP2) expression.^{[3][4]}

Data Presentation

Physicochemical Properties and Solubility

Property	Value	References
Molecular Formula	$C_{21}H_{21}ClN_2O_8 \cdot HCl$	[5]
Molecular Weight	501.31 g/mol	[5]
Appearance	Yellow to orange crystalline powder	[5][6]
Solubility in DMSO	~100 mg/mL	[3]
Solubility in Water	16-26 mg/mL	[2][6]
Solubility in Methanol	~20 mg/mL	[1]
Storage (Powder)	-20°C, protected from light	[5]
Storage (Stock Solution)	-20°C for up to 1 month; -80°C for up to 6 months	[4]

Effective Concentrations in Cell Culture

Application	Cell Type	Concentration	Observed Effect	References
Anti-Cancer	Glioblastoma Brain Tumor-Initiating Cells (BTICs)	1, 5, 10 μ M	Reduction in sphere formation and cell number.	[7]
Anti-Cancer	Glioblastoma cell lines (U251HF, U87, LN229)	15-35 μ g/mL	Mild anti-proliferative effects.	[8]
Aquaporin-2 Regulation	Mouse cortical collecting duct (mpkCCD) cells	50 μ M	Significant decrease in AQP2 abundance.	[9]
Monocyte Activation	Human monocytes	10 μ M	Increased TNF- α production and chemotactic capacity.	[10]

Experimental Protocols

Preparation of Demeclocycline Hydrochloride Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

- Demeclocycline hydrochloride powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Calculate the required mass: To prepare a 10 mM stock solution, weigh out 5.01 mg of demeclocycline hydrochloride (MW: 501.31 g/mol) for every 1 mL of DMSO.
- Dissolution: Add the weighed demeclocycline hydrochloride to the appropriate volume of DMSO in a sterile tube.
- Vortex: Mix thoroughly by vortexing until the powder is completely dissolved. The solution should be clear and yellow-orange.
- Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).^[4] Protect from light.

Protocol for Neurosphere Formation Assay with Demeclocycline

This assay is used to assess the self-renewal and proliferative capacity of cancer stem-like cells, such as glioblastoma-initiating cells.^[11]

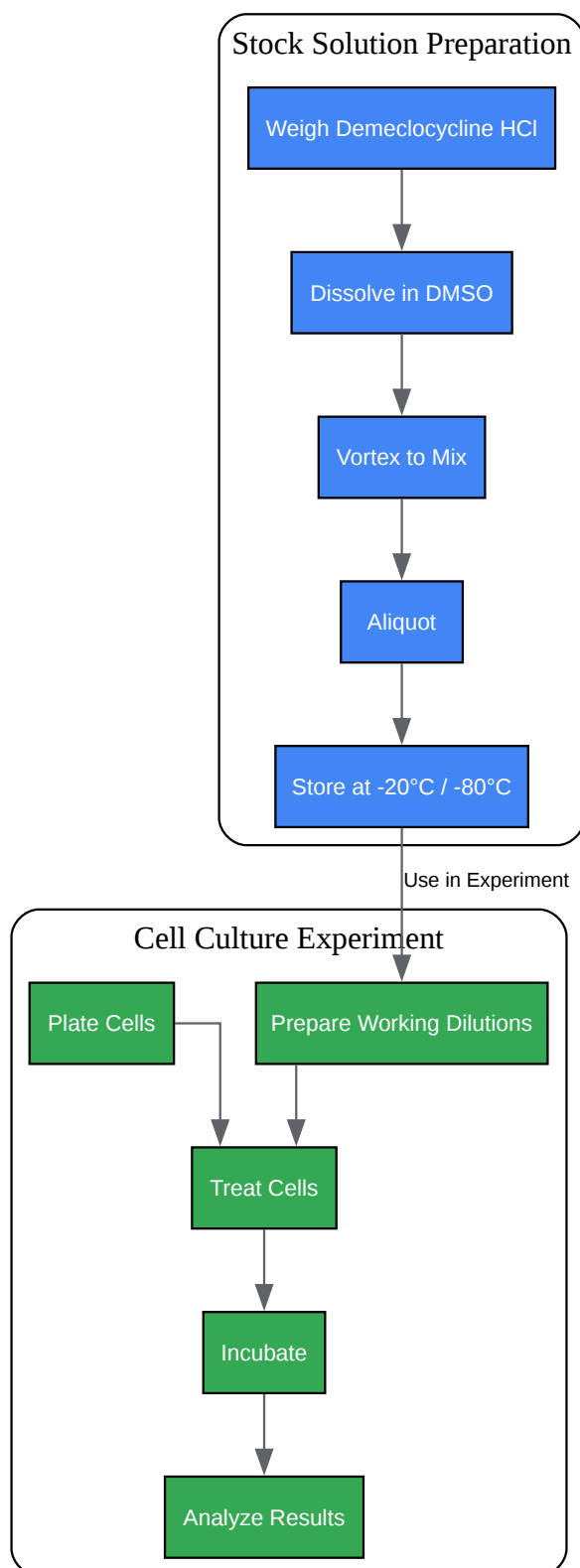
Materials:

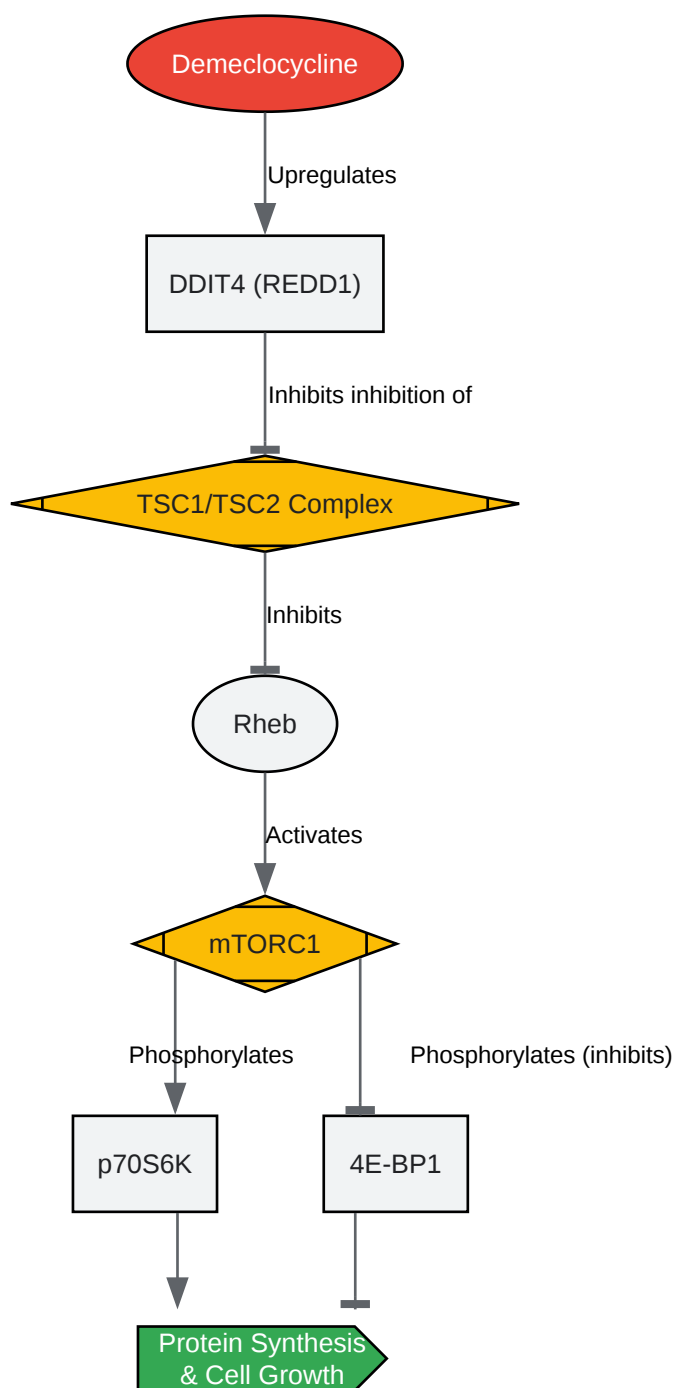
- Brain Tumor-Initiating Cells (BTICs)
- Neurosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
- Demeclocycline hydrochloride stock solution (10 mM in DMSO)
- 96-well ultra-low attachment plates
- Humidified incubator (37°C, 5% CO₂)
- Microscope

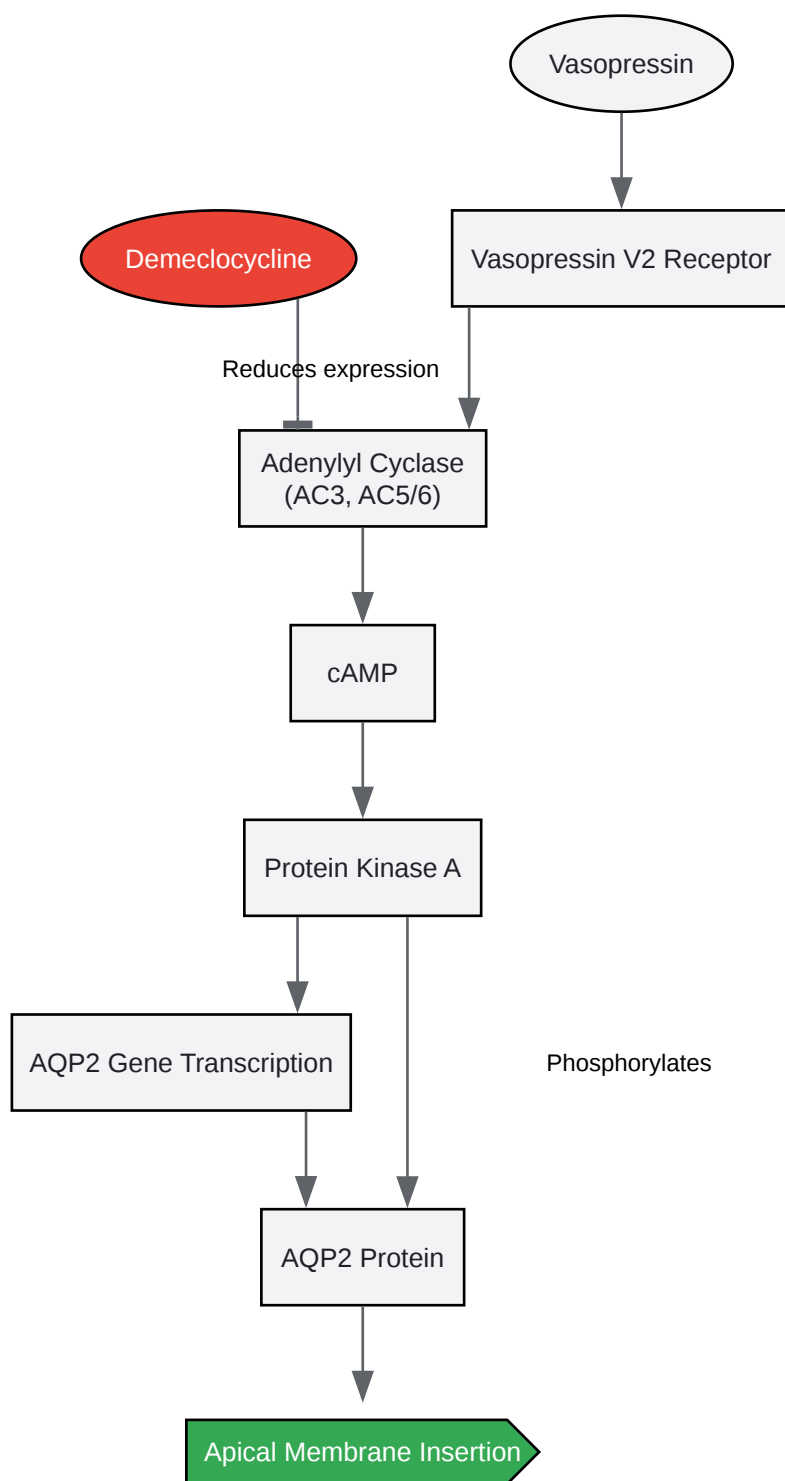
Procedure:

- **Cell Plating:** Seed BTICs at a low density (e.g., 100-500 cells/well) in a 96-well ultra-low attachment plate with 100 μ L of neurosphere culture medium per well.
- **Treatment Preparation:** Prepare serial dilutions of demeclocycline hydrochloride in neurosphere culture medium from the 10 mM stock solution to achieve final desired concentrations (e.g., 1, 5, 10 μ M).^[7] Include a vehicle control (DMSO) at the same final concentration as in the highest demeclocycline treatment.
- **Cell Treatment:** Add 100 μ L of the prepared demeclocycline dilutions or vehicle control to the appropriate wells, bringing the total volume to 200 μ L.
- **Incubation:** Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 5-7 days to allow for neurosphere formation.
- **Analysis:** After the incubation period, count the number of neurospheres formed in each well using a microscope. Spheres larger than a predefined diameter (e.g., 50 μ m) are typically counted. The size of the spheres can also be measured as an indicator of cell proliferation.
- **Data Interpretation:** Compare the number and size of neurospheres in the demeclocycline-treated wells to the vehicle control wells to determine the effect of the compound on the self-renewal and proliferation of BTICs.

Mandatory Visualization







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